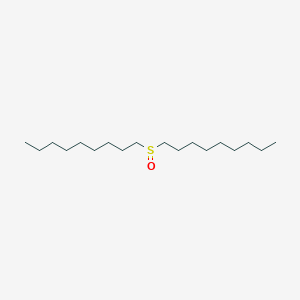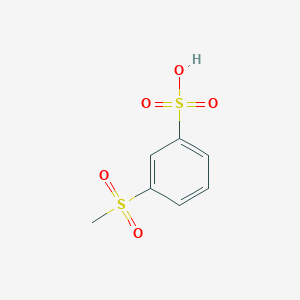
3-(Methanesulfonyl)benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methanesulfonyl)benzene-1-sulfonic acid is an organosulfur compound with the molecular formula C7H8O5S2. It is a derivative of benzenesulfonic acid, where one of the hydrogen atoms on the benzene ring is replaced by a methanesulfonyl group. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methanesulfonyl)benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzenesulfonic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation processes. These processes utilize sulfur trioxide and fuming sulfuric acid to achieve high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methanesulfonyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(Methanesulfonyl)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and as a catalyst in esterification reactions.
Biology: Employed in biochemical assays and as a reagent for modifying biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals due to its strong acidic properties.
Wirkmechanismus
The mechanism of action of 3-(Methanesulfonyl)benzene-1-sulfonic acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, making it a versatile reagent in both organic and inorganic chemistry. The methanesulfonyl group enhances the compound’s reactivity, allowing it to undergo a wide range of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler analog without the methanesulfonyl group.
Methanesulfonic acid: Contains only the methanesulfonyl group without the benzene ring.
Toluene-4-sulfonic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.
Uniqueness
3-(Methanesulfonyl)benzene-1-sulfonic acid is unique due to the presence of both the methanesulfonyl and sulfonic acid groups on the benzene ring. This dual functionality enhances its reactivity and makes it a valuable reagent in various chemical processes. Its strong acidic nature and ability to participate in multiple types of reactions set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
22821-81-4 |
|---|---|
Molekularformel |
C7H8O5S2 |
Molekulargewicht |
236.3 g/mol |
IUPAC-Name |
3-methylsulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O5S2/c1-13(8,9)6-3-2-4-7(5-6)14(10,11)12/h2-5H,1H3,(H,10,11,12) |
InChI-Schlüssel |
LVBLHDZMCVKLAX-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


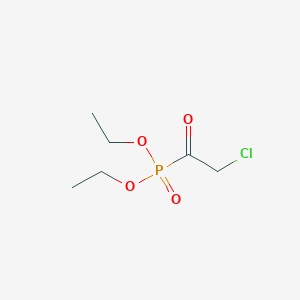
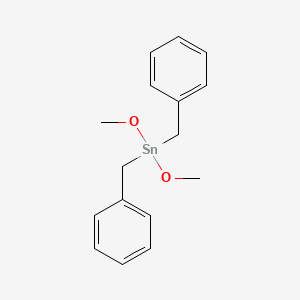
![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)
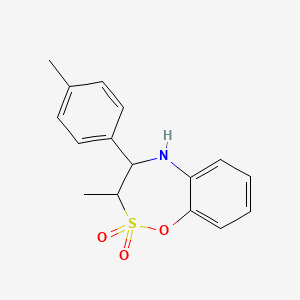
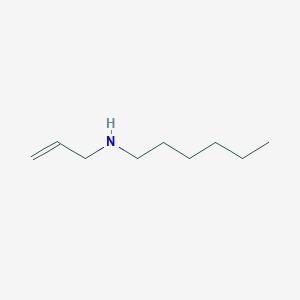
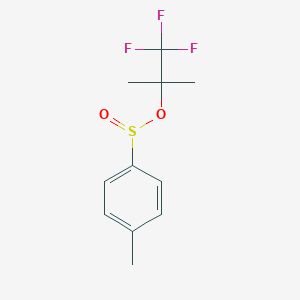
![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
![(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine](/img/structure/B14704154.png)
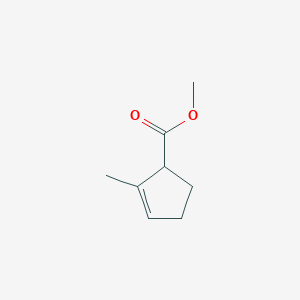
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
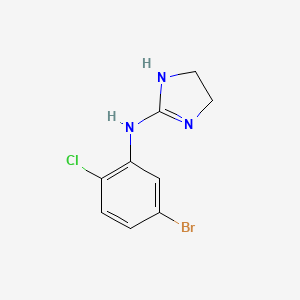
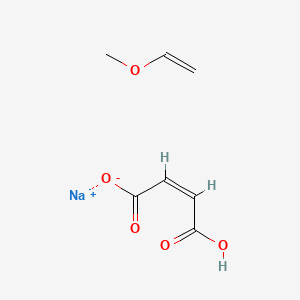
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
